molecular formula C22H18O6 B7825232 2-[3-(3-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID

2-[3-(3-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID

Cat. No.: B7825232
M. Wt: 378.4 g/mol
InChI Key: MTUSSCJTCSUXTJ-UHFFFAOYSA-N
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Description

2-[3-(3-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID is a synthetic compound belonging to the class of furocoumarins Furocoumarins are known for their significant biological activities and are widely present in various natural products

Preparation Methods

The synthesis of 2-[3-(3-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID involves a multicomponent condensation reaction. The starting materials include 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps:

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and acetic acid moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[3-(3-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activity and is studied for its potential therapeutic effects.

    Medicine: It is explored for its use in treating various skin diseases due to its photosensitizing properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can cause damage to cellular components, leading to therapeutic effects in the treatment of skin diseases .

Comparison with Similar Compounds

Similar compounds to 2-[3-(3-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID include other furocoumarins such as psoralen and angelicin. These compounds also exhibit photosensitizing properties and are used in similar therapeutic applications. this compound is unique due to its specific structural features and the presence of the methoxy and acetic acid moieties, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-11-7-17-20(12(2)15(9-18(23)24)22(25)28-17)21-19(11)16(10-27-21)13-5-4-6-14(8-13)26-3/h4-8,10H,9H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUSSCJTCSUXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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